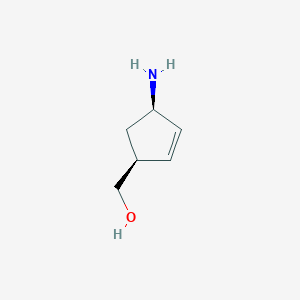

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Beschreibung

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a chiral cyclopentene derivative featuring an amino group and a hydroxymethyl substituent in a cis-configuration (1S,4R). It serves as a critical intermediate in synthesizing antiviral drugs, notably Abacavir Sulphate, a nucleoside reverse transcriptase inhibitor used in HIV treatment .

Eigenschaften

IUPAC Name |

[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-6-2-1-5(3-6)4-8/h1-2,5-6,8H,3-4,7H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKZFJDNFBNQHE-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015727, DTXSID401015729 | |

| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4R)-4-Amino-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136522-35-5, 122624-72-0 | |

| Record name | (1S,4R)-4-Amino-2-cyclopentene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136522-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4R)-4-Amino-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopentene-1-methanol, 4-amino-, (1S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant and antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by a cyclopentene ring and an amine functional group, which contribute to its reactivity and biological interactions. Its molecular formula is with a hydrochloride form enhancing its solubility in aqueous solutions.

1. Antioxidant Activity

This compound exhibits potential antioxidant properties. It may scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

2. Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

3. Pharmacological Effects

The compound's unique structure allows it to interact with biological macromolecules, influencing pathways related to cell signaling and metabolism. Its ability to modulate enzyme activity or receptor function positions it as a candidate for further pharmacological exploration.

The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. It may bind to active sites, inhibiting enzyme activity or modulating receptor functions, which can lead to varied biological effects depending on the specific context of application.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminocyclohexanone | Cyclohexane ring with an amine group | More saturated structure; different reactivity |

| 3-Aminocyclobutene | Cyclobutane ring with an amine group | Smaller ring; affects strain and reactivity |

| (R)-N-Methyl-N-(1-naphthyl)glycine | Naphthalene derivative with an amine group | Aromatic system contributes to unique interactions |

The comparative analysis highlights how the structural features of this compound might influence its biological activity differently than other similar compounds.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in radical concentrations when treated with the compound, suggesting strong antioxidant activity.

Case Study 2: Antimicrobial Efficacy

Research conducted on bacterial strains such as Staphylococcus aureus demonstrated that this compound exhibited inhibitory effects at specific concentrations, indicating its potential as an antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

Role as an Impurity in Drug Synthesis

The primary application of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is as an impurity in the synthesis of Abacavir. Understanding and controlling impurities in pharmaceutical compounds is crucial for ensuring drug safety and efficacy. The presence of this compound necessitates rigorous analytical methods for its detection and quantification during the manufacturing process.

Analytical Validation

Research has demonstrated the development of enantioselective high-performance liquid chromatography (HPLC) methods for the separation and quantification of this compound from its undesired isomer. The method showed high specificity with a limit of detection (LOD) and limit of quantification (LOQ) established at 0.5 µg/mL and 1.0 µg/mL respectively, indicating its suitability for routine analysis in quality control settings .

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to avoid the formation of undesired isomers. For instance, one reported method achieved a yield of 82.6% under specific conditions involving di-tert-butyl dicarbonate as a reagent .

HPLC Method Development

A study published in the International Journal of Chemical and Pharmaceutical Analysis detailed the development and validation of an HPLC method specifically for the separation of this compound from its undesired isomer . The study emphasized the importance of method precision, robustness, and stability over time.

| Parameter | Value |

|---|---|

| LOD | 0.5 µg/mL |

| LOQ | 1.0 µg/mL |

| Recovery Rate | 98.80% - 99.60% |

| RSD (Repeatability) | < 2.0% |

Impurity Profile in Abacavir Production

Another case study focused on the impurity profile during Abacavir synthesis highlighted the significance of monitoring this compound levels to ensure compliance with regulatory standards . The study provided insights into how analytical methods can be optimized to enhance detection capabilities.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula: C₆H₁₁NO

- Molecular Weight : 129.16 g/mol

- Stereochemistry : The (1S,4R) configuration ensures enantiomeric purity, crucial for pharmacological activity.

- Synthesis : A high-yield (81%) method involves sodium borohydride reduction of tert-butyl [(1S,4R)-4-hydroxymethyl)cyclopent-2-en-1-yl]carbamate, followed by HCl-mediated deprotection . The compound is often isolated as its hydrochloride salt (CAS 168960-19-8) .

Comparison with Similar Compounds

Enantiomeric Isomer: (1R,4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl

Structural Differences :

- Stereochemical inversion at positions 1 and 3.

Impact : - The undesired (1R,4S) isomer lacks antiviral efficacy and must be removed during synthesis. A chiral HPLC method (Daicel Crown pack (+) column, 50 mM sodium perchlorate, pH 2.0) achieves resolution >2.0, with LOD 0.6 µg/mL and LOQ 2.0 µg/mL .

Applications : - Considered a process impurity; critical to control enantiomeric purity in Abacavir production .

| Parameter | (1S,4R) Isomer | (1R,4S) Isomer |

|---|---|---|

| Configuration | 1S,4R | 1R,4S |

| Role in Synthesis | Active intermediate | Undesired impurity |

| HPLC Resolution | Baseline separation achieved | Baseline separation achieved |

| Pharmacological Relevance | Key to Abacavir activity | Inactive |

Methyl Ester Derivative: Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylate HCl

Structural Differences :

- Replaces hydroxymethyl (-CH₂OH) with methyl ester (-COOCH₃).

Impact : - Alters solubility and reactivity; ester groups are often used as protecting intermediates in multi-step syntheses.

Applications :

| Parameter | ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol | Methyl Ester Derivative |

|---|---|---|

| Functional Group | -CH₂OH | -COOCH₃ |

| Molecular Formula | C₆H₁₁NO | C₇H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol | 157.17 g/mol |

| Role | Direct drug precursor | Synthetic intermediate |

Purine-Substituted Derivatives: Abacavir and Analogs

Structural Modifications :

- The amino group is replaced with purine moieties (e.g., 2-amino-6-(cyclopropylamino)-9H-purin-9-yl) to form Abacavir (CAS 136470-78-5) . Impact:

- Enhances binding to viral reverse transcriptase. Abacavir has:

| Parameter | This compound | Abacavir |

|---|---|---|

| Core Structure | Cyclopentene-amino-methanol | Cyclopentene-purine-methanol |

| Molecular Weight | 129.16 g/mol | 286.33 g/mol |

| Application | Synthetic intermediate | Antiretroviral drug |

| Key Modification | N/A | Purine addition for activity |

Chlorinated Purine Derivative: ((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol

Vorbereitungsmethoden

Lithium Borohydride-Mediated Reduction

The reduction of 2-azabicyclo[2.2.1]hept-5-en-3-one using lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at reflux temperatures (65–70°C) yields racemic 1-amino-4-(hydroxymethyl)-2-cyclopentene. This method, disclosed in U.S. Pat. No. 6,448,402 , achieves a 68–72% conversion efficiency but requires subsequent enantiomeric resolution.

Key Reaction Parameters :

-

Solvent : THF

-

Temperature : 65–70°C

-

Reagent Ratio : LiBH₄ (1.5 equiv.)

Resolution with D-Tartaric Acid

Racemic 1-amino-4-(hydroxymethyl)-2-cyclopentene undergoes resolution using D-(−)-tartaric acid in methanol. Cooling the mixture to 20°C for 2 hours selectively crystallizes the (1S,4R)-enantiomer as its D-hydrogen tartrate salt. This method, optimized for industrial scalability, achieves an enantiomeric excess (ee) of ≥99% after recrystallization.

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Acid Ratio | 1:1 molar |

| Crystallization Temp | 20°C |

| Yield | 85–90% |

Alternative Synthetic Pathways

Sodium Borohydride in 2-Butanol

U.S. Pat. No. 6,495,711 describes a two-step process:

-

Reduction : 2-azabicyclo[2.2.1]hept-5-en-3-one is reduced with sodium borohydride (NaBH₄) in 2-butanol at 25–30°C.

-

Resolution : The resulting racemate is treated with L-(+)-tartaric acid in water, followed by triethylamine-induced precipitation.

Comparative Efficiency :

| Method | Yield (%) | ee (%) |

|---|---|---|

| LiBH₄/THF | 68–72 | 99 |

| NaBH₄/2-Butanol | 75–80 | 98 |

Hydrolysis of Methyl Esters

A hydrolysis-reduction sequence involves:

-

Hydrolysis : Methyl 4-amino-2-cyclopentene-1-carboxylate is treated with sodium hydroxide (NaOH) in aqueous ethanol.

-

Reduction : The carboxylate intermediate is reduced using lithium aluminum hydride (LiAlH₄) in THF.

Critical Observations :

-

Hydrolysis at 50°C for 6 hours prevents epimerization.

-

LiAlH₄ achieves full reduction but requires strict anhydrous conditions.

Industrial-Scale Optimizations

Solvent Selection and Cost Analysis

Methanol outperforms acetonitrile and ethanol in resolution steps due to its low cost and high solubility for tartaric acid salts.

Solvent Comparison :

| Solvent | Resolution Yield (%) | Cost ($/L) |

|---|---|---|

| Methanol | 89 | 0.45 |

| Acetonitrile | 78 | 1.20 |

| Ethanol | 82 | 0.60 |

Crystallization Dynamics

Controlled cooling rates (0.5°C/min) during crystallization enhance crystal purity. Fast cooling induces amorphous precipitation, reducing ee to 85–90%.

Emerging Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.